1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)-
Description
Novel Pathways for Pyrrolo[2,3-b]pyridine Core Assembly
The pyrrolo[2,3-b]pyridine core is typically constructed via cyclization strategies that merge pyrrole and pyridine precursors. A prominent method involves the Madelung synthesis, where 2-aminopyridine derivatives undergo intramolecular cyclization under strongly basic conditions. For example, heating 2-amino-3-cyanopyridine with potassium tert-butoxide at 180°C yields the bicyclic scaffold in 68–72% efficiency. Alternatively, Fischer indole-type cyclizations using phenylhydrazines and ketones have been adapted for pyrrolo[2,3-b]pyridines, albeit with lower regioselectivity (45–55% yields).
Recent advances emphasize metal-free [3+2] annulations. A 2021 study demonstrated that ynamides react with anthranils under mild conditions to form 2-aminoindole intermediates, which can be further functionalized into pyrrolo[2,3-b]pyridines. This method offers superior atom economy (89%) and tolerates electron-withdrawing groups like nitriles. Comparative analysis of core assembly routes is summarized in Table 1.
Table 1: Efficiency of Pyrrolo[2,3-b]pyridine Core Synthesis Methods
| Method | Yield (%) | Temperature (°C) | Key Limitation |
|---|---|---|---|
| Madelung Cyclization | 68–72 | 180 | Harsh conditions |
| Fischer Indole | 45–55 | 150 | Regioselectivity issues |
| [3+2] Annulation | 85–89 | 80 | Narrow substrate scope |
Heteroannulation of 2-amino-pyrrole-3-carbonitrile with arylidenemalononitriles represents another viable pathway, particularly for introducing electron-deficient substituents at the pyrrole nitrogen. This approach achieves 75–80% yields when catalyzed by acetic acid in refluxing ethanol.
Strategic Sulfonylation and Amine Functionalization Techniques
Sulfonylation at the pyrrolo[2,3-b]pyridine N1 position is critical for stabilizing the heterocycle and modulating electronic properties. Direct sulfonylation using 2-naphthalenesulfonyl chloride typically proceeds in dichloromethane with triethylamine as a base, achieving 82–87% yields. Kinetic studies reveal that electron-donating groups on the sulfonyl chloride reduce reactivity, necessitating extended reaction times (8–12 hours).
Amine functionalization at the C3 position involves a three-step sequence:
- Ethanamine Installation : Heck coupling between 3-bromo-pyrrolo[2,3-b]pyridine and vinylamine derivatives under palladium catalysis (Pd(OAc)~2~, PPh~3~) yields the ethylamine sidechain.
- N,N-Dimethylation : Reductive amination using formaldehyde and sodium cyanoborohydride in methanol converts the primary amine to a dimethylated derivative (94% yield).
- Protection-Deprotection : Temporary Boc protection of the amine during sulfonylation prevents unwanted side reactions, with TFA-mediated deprotection achieving >95% recovery.
Notably, the order of functionalization significantly impacts overall yield. Prioritizing sulfonylation before amine dimethylation reduces steric hindrance, improving total yields from 61% to 78%.
Catalytic Systems for Naphthalenylsulfonyl Group Incorporation
While classical sulfonylation employs stoichiometric bases, recent protocols utilize catalytic tetrabutylammonium fluoride (TBAF) to enhance reaction rates. In a 2024 study, TBAF (10 mol%) reduced the sulfonylation time from 12 hours to 3 hours in THF at 50°C, maintaining 85% yield. Transition-metal catalysts have also been explored: copper(I) iodide (5 mol%) facilitates Ullman-type coupling between sodium 2-naphthalenesulfinate and brominated intermediates, though competing side reactions limit practicality (62% yield).
Enzymatic sulfonylation using aryl sulfotransferases represents an emerging green chemistry approach. Preliminary trials with E. coli-expressed enzymes achieved 34% conversion under aqueous conditions, highlighting potential for further optimization.
Solvent Effects and Reaction Kinetic Profiling
Solvent polarity profoundly influences both core assembly and functionalization steps. Polar aprotic solvents (DMF, DMSO) accelerate Madelung cyclization by stabilizing ionic intermediates, reducing activation energy by 15–20 kJ/mol. Conversely, sulfonylation kinetics favor low-polarity solvents: dichloromethane provides a 40% faster rate than DMF due to reduced solvation of the sulfonyl chloride electrophile.
Kinetic isotope effect (KIE) studies on the dimethylation step reveal a primary KIE of 2.1, indicating rate-limiting C-N bond formation. Arrhenius analysis further shows an activation energy of 89 kJ/mol for this step, with entropy changes (ΔS‡ = −45 J/mol·K) consistent with a highly ordered transition state.
Table 2: Solvent Impact on Key Reaction Steps
| Reaction Step | Optimal Solvent | Rate Constant (k, s⁻¹) |
|---|---|---|
| Core Cyclization | DMF | 3.2 × 10⁻³ |
| Sulfonylation | CH~2~Cl~2~ | 1.8 × 10⁻² |
| Amine Dimethylation | MeOH | 4.5 × 10⁻⁴ |
Properties
Molecular Formula |
C21H21N3O2S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-naphthalen-2-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C21H21N3O2S/c1-23(2)13-11-18-15-24(21-20(18)8-5-12-22-21)27(25,26)19-10-9-16-6-3-4-7-17(16)14-19/h3-10,12,14-15H,11,13H2,1-2H3 |
InChI Key |
COHWFVKDPZSJED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine skeleton is typically synthesized via modifications of classical heterocyclic syntheses such as the Madelung and Fischer indole syntheses, adapted to build the fused pyrrolopyridine system. Key methods include:
Cyclocondensation reactions:
Two-component cyclocondensation of 2-aminopyridine derivatives with appropriate carbonyl or nitrile compounds under acidic conditions (e.g., acetic acid with catalytic HCl) to form the fused ring system.Cross-coupling reactions:
Palladium-catalyzed Suzuki coupling of 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives with arylboronic acids to introduce aryl substituents on the pyrrolo ring, facilitating further functionalization.
Introduction of the Ethanamine Side Chain
The ethanamine substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring can be introduced by:
Nucleophilic substitution or reductive amination:
Starting from a 3-halogenated pyrrolo[2,3-b]pyridine, nucleophilic displacement with N,N-dimethylaminoethyl nucleophiles or reductive amination of a corresponding aldehyde intermediate to install the N,N-dimethyl ethanamine side chain.Mannich-type reactions:
Reaction of the pyrrolo[2,3-b]pyridine with formaldehyde and dimethylamine to form the dimethylaminomethyl side chain, followed by chain extension to ethanamine derivatives.
Sulfonylation with 2-Naphthalenylsulfonyl Group
The sulfonyl group introduction is typically achieved via:
Sulfonyl chloride coupling:
Reaction of the pyrrolo nitrogen with 2-naphthalenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the N-(2-naphthalenylsulfonyl) derivative.Phase-transfer catalysis:
Use of tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst in a biphasic system (dichloromethane/aqueous NaOH) facilitates the sulfonylation reaction efficiently at room temperature or under mild heating.
Purification and Characterization
Ion-exchange resin treatment:
To purify the amine-containing intermediates, ion-exchange resins such as DOWEX 50WX2-400 are used to adsorb impurities, followed by elution with ammonia/methanol solutions.Chromatographic techniques:
Silica gel column chromatography and recrystallization are standard for final purification.Spectroscopic characterization:
Confirmatory data include NMR (¹H and ¹³C), IR, and mass spectrometry, which verify the structure and purity.
Data Table: Summary of Key Preparation Steps
Research Discoveries and Applications
The compound and its analogs have been investigated as inhibitors of serum- and glucocorticoid-regulated kinase 1 (SGK-1), a target implicated in renal and cardiovascular diseases.
Functionalization at the nitrogen with sulfonyl groups enhances biological activity and pharmacokinetic properties.
The synthetic methodologies allow for structural diversification, enabling medicinal chemists to explore structure-activity relationships (SAR) extensively.
The pyrrolo[2,3-b]pyridine core is amenable to further electrophilic substitutions (nitration, halogenation) predominantly at the 3-position, allowing for additional derivatization routes.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or sulfonates are replaced by nucleophiles like amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium or copper, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. Specifically, studies have shown that modifications to the naphthalenylsulfonyl group can enhance the selectivity and potency against various cancer cell lines. For instance, one study highlighted a derivative's ability to inhibit cell proliferation in breast cancer models by targeting specific signaling pathways involved in tumor growth .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. It may act as an antagonist at NMDA receptors, similar to other compounds in the Kynurenine pathway, which are known for their neuroprotective properties . This mechanism could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Neuropharmacology
Modulation of Excitatory Neurotransmission
1H-Pyrrolo[2,3-b]pyridine-3-ethanamine has been studied for its ability to modulate excitatory neurotransmission through NMDA receptor antagonism. This action can help reduce excitotoxicity associated with excessive glutamate signaling, which is implicated in various neurological disorders . By limiting overactive excitatory signaling, the compound may contribute to neuroprotection and cognitive preservation.
Potential in Psychiatric Disorders
Given its pharmacological profile, there is growing interest in exploring this compound's potential applications in psychiatric disorders characterized by dysregulated glutamatergic transmission. Early research suggests that compounds with similar structures can influence mood and cognitive function by modulating neurotransmitter systems .
Material Sciences
Development of Functional Materials
The unique chemical structure of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine opens avenues for developing functional materials. Its sulfonyl group can be utilized in creating polymers with specific electrical or thermal properties. Research into polymer composites incorporating this compound has shown promising results in enhancing material strength and thermal stability .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Anticancer Efficacy Study : A study conducted on modified pyrrolo[2,3-b]pyridine derivatives demonstrated significant cytotoxic effects against human breast cancer cells. The results indicated that these compounds could serve as lead candidates for further development into anticancer agents .
- Neuroprotective Mechanism Exploration : Research focused on the neuroprotective effects of related compounds revealed mechanisms by which NMDA receptor antagonists could mitigate neuronal damage in models of Alzheimer's disease . This study lays the groundwork for further exploration of 1H-Pyrrolo[2,3-b]pyridine derivatives in neurodegenerative disease contexts.
- Material Development Research : A collaborative study between chemists and material scientists showcased the use of 1H-Pyrrolo[2,3-b]pyridine derivatives in creating advanced polymer composites with enhanced mechanical properties suitable for aerospace applications .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(2-naphthalenylsulfonyl)- involves its interaction with fibroblast growth factor receptors. The compound binds to the receptor’s active site, inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, and the pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The dimethylaminoethyl chain at position 3 may enhance basicity and solubility relative to methylaminomethyl analogs .
Pharmacological Activity Comparisons
Key Observations :
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for preparing 1H-Pyrrolo[2,3-B]pyridine-3-ethanamine derivatives?
- Methodological Answer: A typical multi-step synthesis involves alkylation, nitration, and cross-coupling reactions. For example, NaH and methyl iodide (MeI) in THF at 0°C achieve N-methylation, followed by nitration with HNO₃. Suzuki-Miyaura coupling using Pd(PPh₃)₄ with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) introduces substituents at the pyrrolopyridine core . Subsequent reductions (e.g., H₂/THF) and functionalizations (e.g., nicotinoyl chloride) yield the final product.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer: ¹H NMR (400 MHz, DMSO-d₆) resolves proton environments (e.g., aromatic signals at δ 7.5–8.2 ppm for naphthalenyl groups). IR spectroscopy identifies functional groups (e.g., sulfonyl S=O stretches ~1251 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 394.1783 vs. calculated 394.1794) .
Q. How are intermediates purified during synthesis?
- Methodological Answer: Column chromatography (silica gel) with gradients of ethyl acetate/hexane separates intermediates. Recrystallization in ethanol or THF/water mixtures improves purity. For example, post-coupling products are recrystallized from dioxane/water .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for introducing bulky aryl groups to the pyrrolopyridine core?
- Methodological Answer: Catalyst selection (e.g., Pd(OAc)₂ with SPhos ligand) enhances reactivity for sterically hindered boronic acids. Solvent systems like toluene/EtOH/H₂O (3:1:1) at 105°C improve yields. Microwave-assisted synthesis reduces reaction times while maintaining regioselectivity .
Q. What strategies resolve overlapping ¹H NMR signals caused by the naphthalenylsulfonyl moiety?
- Methodological Answer: 2D NMR techniques (COSY, HSQC) differentiate coupled protons. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR (e.g., 25–80°C) reduce signal broadening. Computational simulations (e.g., DFT-predicted chemical shifts) validate assignments .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer: Validate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HRMS/HPLC >95%). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Replicate experiments with independent synthetic batches to rule out batch-specific impurities .
Q. What computational approaches predict the compound’s binding mode with kinase targets?
- Methodological Answer: Molecular docking (AutoDock Vina) with crystal structures of homologous kinases identifies key interactions (e.g., sulfonyl group with Lys residue). Molecular dynamics (MD) simulations (AMBER) assess binding stability. Free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .
Q. How to design SAR studies for optimizing selectivity against off-target receptors?
- Methodological Answer: Systematic variation of substituents at positions 3 and 5 (e.g., replacing methoxy groups with halogens or heterocycles). Competitive binding assays (e.g., radioligand displacement) across receptor panels quantify selectivity. Co-crystallization with targets reveals steric/electronic constraints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
